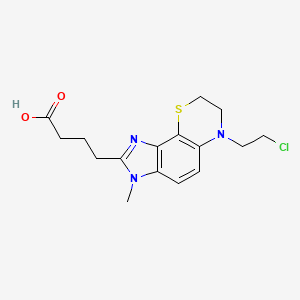

Bendamustine Impurity D

Description

Properties

IUPAC Name |

4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S/c1-19-11-5-6-12-16(23-10-9-20(12)8-7-17)15(11)18-13(19)3-2-4-14(21)22/h5-6H,2-4,7-10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUZJTKKJDXTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N(CCS3)CCCl)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191939-34-1 | |

| Record name | 4-(6-(2-Chloroethyl)-3-methyl-3,6,7,8-tetrahydroimidazo(4',5':5,6)benzo(1,2-b)(1,4)thiazin-2-yl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191939341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-(2-CHLOROETHYL)-3-METHYL-3,6,7,8-TETRAHYDROIMIDAZO(4',5':5,6)BENZO(1,2-B)(1,4)THIAZIN-2-YL)BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH5A8F45W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Structure of Bendamustine Impurity D: A Technical Guide for Pharmaceutical Scientists

Introduction: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development and manufacturing, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) is paramount.[1][2] Impurities, even at trace levels, can significantly impact a drug's therapeutic performance and potentially pose risks to patient health.[2] Bendamustine, a potent alkylating agent used in the treatment of various cancers, is no exception.[3][4] Its synthesis and degradation can give rise to a number of related substances that must be rigorously identified and controlled.[1]

This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of a key Bendamustine impurity: Bendamustine USP Related Compound D . Our focus will be on the logical progression of analytical techniques and the rationale behind experimental choices, mirroring a real-world laboratory investigation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to deepen their understanding of impurity characterization.

The Genesis of an Investigation: From Unexpected Peak to Confirmed Identity

The journey of structure elucidation often begins with an unexpected observation. In the routine analysis of a Bendamustine HCl drug substance batch using a validated stability-indicating HPLC method, a previously uncharacterized peak is observed to increase in area during forced degradation studies, particularly under hydrolytic stress conditions (acidic and basic). This observation immediately flags the unknown peak as a potential degradation product requiring full characterization.

Bendamustine and its Susceptibility to Degradation

Bendamustine's structure contains a nitrogen mustard moiety, which is known to be susceptible to hydrolysis.[1][5] This inherent instability is a key consideration in its formulation and storage. The primary degradation pathway involves the hydrolysis of one or both of the 2-chloroethyl side chains.[1]

Phase 1: Detection and Isolation - The First Steps in Characterization

The initial phase of our investigation focuses on consistently detecting the impurity and isolating it in sufficient quantity and purity for structural analysis.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

A robust, stability-indicating HPLC method is the cornerstone of impurity profiling.[6] This method must be capable of separating the main API from all known and unknown impurities.

Experimental Protocol: Analytical HPLC

-

Instrumentation: UHPLC/HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm packing).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient Elution: A linear gradient is employed to ensure separation of compounds with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Rationale for Method Selection: The use of a C18 column provides excellent retention and separation for the relatively non-polar Bendamustine and its related compounds. The acidic mobile phase improves peak shape and ensures the ionization of the analytes for good chromatographic performance. Gradient elution is essential to resolve both early-eluting polar impurities and the later-eluting API.

Isolation of Impurity D using Preparative HPLC

To obtain the necessary amount of the unknown impurity for spectroscopic analysis (typically several milligrams), we scale up the analytical HPLC method to a preparative scale.[7][8]

Experimental Protocol: Preparative HPLC

-

Sample Preparation: A solution from a forced degradation study of Bendamustine (e.g., acid hydrolysis) is concentrated to enrich the impurity of interest.

-

Column: A larger-dimension C18 column (e.g., 21.2 mm x 250 mm, 10 µm packing) with the same stationary phase chemistry as the analytical column is used.

-

Method Scaling: The flow rate and gradient are adjusted based on the larger column dimensions to maintain a similar separation profile.

-

Fraction Collection: The eluent is monitored, and fractions corresponding to the peak of the unknown impurity are collected.

-

Post-Isolation Processing: The collected fractions are pooled, and the solvent is removed under vacuum (e.g., using a rotary evaporator or lyophilizer) to yield the isolated impurity as a solid.

Self-Validation: The purity of the isolated fraction is confirmed by re-injecting a small amount into the analytical HPLC system. A single, sharp peak at the expected retention time indicates successful isolation.

Phase 2: Structure Elucidation - Assembling the Molecular Puzzle

With a pure sample of the unknown impurity in hand, we can now employ a suite of spectroscopic techniques to piece together its molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

The first step in identifying an unknown compound is to determine its elemental composition. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to deduce the molecular formula.[9]

Experimental Protocol: LC-HRMS (Q-TOF)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for Bendamustine and its derivatives.[5][10]

-

Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired.

Interpreting the Data:

The HRMS analysis of the isolated impurity reveals a protonated molecular ion [M+H]⁺ at m/z 296.1160. Using mass accuracy software, this is consistent with the molecular formula C₁₄H₁₉ClN₃O₂⁺ . This formula immediately suggests a structural relationship to Bendamustine (C₁₆H₂₁Cl₂N₃O₂), with a difference corresponding to the loss of a C₂H₂Cl group.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

MS/MS analysis provides further structural clues by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of the impurity can be compared to that of the Bendamustine parent drug to identify which parts of the molecule have changed. This comparative analysis is a powerful tool for identifying degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

While MS provides the molecular formula and fragmentation information, NMR spectroscopy is the gold standard for unambiguously determining the precise arrangement of atoms in a molecule.[11] Both ¹H and ¹³C NMR, along with 2D NMR techniques, are employed.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for benzimidazole derivatives.[2]

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Interpretation: A Comparative Approach

The key to elucidating the structure of an impurity is to compare its NMR spectra with that of the parent compound, Bendamustine.

Table 1: Comparative ¹H NMR Data (Hypothetical)

| Assignment | Bendamustine (δ, ppm) | Impurity D (δ, ppm) | Analysis of Difference |

| Aromatic Protons | 7.0-7.5 (m) | 7.0-7.5 (m) | No significant change in the benzimidazole core. |

| N-CH₃ | ~3.6 (s) | ~3.6 (s) | N-methyl group is intact. |

| Butyric Acid Chain | 2.0-2.8 (m) | 2.0-2.8 (m) | Butyric acid side chain is intact. |

| -N-(CH₂CH₂Cl)₂ | ~3.7 (t), ~3.8 (t) | ~3.7 (t), ~3.4 (t) | Significant change in the chemical shifts and integration of the side chains attached to the nitrogen. The integration would correspond to the loss of one CH₂CH₂Cl group. |

¹³C NMR Analysis:

The ¹³C NMR spectrum would corroborate the findings from the ¹H NMR. A comparison would show the disappearance of signals corresponding to one of the chloroethyl groups, confirming its loss.

2D NMR for Unambiguous Assignments:

-

COSY: Confirms the proton-proton couplings within the butyric acid and chloroethyl chains.

-

HSQC: Correlates each proton signal to its directly attached carbon atom.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the entire molecule.

The Final Verdict:

The combined data from HRMS and NMR spectroscopy conclusively identifies the structure of Bendamustine Impurity D as 4-{5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid . This corresponds to the structure of Bendamustine with one of the 2-chloroethyl groups removed from the nitrogen atom. This is consistent with its formation as a hydrolysis degradation product. The CAS number for this compound is 1219709-86-0.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process for Bendamustine Impurity D.

Caption: Workflow for the Structure Elucidation of Bendamustine Impurity D.

Conclusion: A Commitment to Scientific Integrity

The successful elucidation of Bendamustine Impurity D's structure is a testament to a systematic and logical scientific approach. By combining powerful separation and spectroscopic techniques, we can confidently identify and characterize unknown impurities. This process is not merely an academic exercise; it is a critical component of ensuring the quality and safety of medicines. Each step, from initial detection to final structural confirmation, is a self-validating system that builds a robust and trustworthy body of evidence. This commitment to scientific integrity is the foundation upon which patient safety is built.

References

-

Dubbelman, A. C., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine. Journal of Chromatography B, 903, 159-168. Available at: [Link]

-

SynThink Research Chemicals. (n.d.). Bendamustine EP Impurities and Related Compounds. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Bendamustine USP Related Compound D (HCl salt). Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Bendamustine USP Related Compound D. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). Bendamustine USP Related Compound D. Retrieved from [Link]

-

Ma, S., et al. (2013). Stability-Indicating LC Method for the Estimation of Bendamustine Hydrochloride and its Related Impurities. Journal of Chromatographic Science, 52(7), 654-663. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1219709-86-0 | Product Name : Deschloroethyl Bendamustine. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of the related substances in bendamustine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65628, Bendamustine. Retrieved from [Link]

-

ResearchGate. (2020). ISOLATION OF PHARMACEUTICAL IMPURITIES FROM BULK DRUG PREPARATIONS. Retrieved from [Link]

-

USP-NF. (2020). Bendamustine Hydrochloride for Injection. Retrieved from [Link]

-

Neopharm Labs. (2024). Mastering Pharmaceutical Impurity Isolation Strategies. Retrieved from [Link]

-

Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

-

USP-NF. (2019). Bendamustine Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77082, Bendamustine Hydrochloride. Retrieved from [Link]

Sources

- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bendamustine Hydrochloride | C16H22Cl3N3O2 | CID 77082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Bendamustine Impurity D

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Bendamustine Therapy

Bendamustine, a potent nitrogen mustard alkylating agent, is a cornerstone in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. Its therapeutic efficacy is intrinsically linked to its reactive chemical structure, which, while effective at inducing cancer cell death, also renders the molecule susceptible to degradation and the formation of impurities during synthesis and storage. Regulatory bodies worldwide mandate stringent control over the impurity profile of any active pharmaceutical ingredient (API), as impurities can impact the safety, efficacy, and stability of the final drug product.

This guide provides a comprehensive technical overview of Bendamustine Impurity D, officially designated by the United States Pharmacopeia (USP) as Bendamustine Related Compound D. We will delve into its precise chemical identity, a detailed, scientifically-grounded synthetic pathway, and a multi-faceted analytical characterization strategy. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to confidently identify, synthesize, and characterize this critical impurity.

Defining Bendamustine Impurity D: A Matter of Precision

Clarity in the identification of pharmaceutical impurities is paramount. Bendamustine Impurity D is chemically defined as 4-{5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid . It is crucial to distinguish this specific mono-dechloro derivative from other related substances.

| Identifier | Value |

| Chemical Name | 4-{5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid |

| Synonym | Bendamustine USP Related Compound D, Deschloroethyl Bendamustine |

| CAS Number (Free Base) | 1219709-86-0 |

| CAS Number (HCl Salt) | 1797881-48-1[1] |

| Molecular Formula | C₁₄H₁₈ClN₃O₂ |

| Molecular Weight | 295.76 g/mol (Free Base) |

This impurity is structurally similar to the parent bendamustine molecule but lacks one of the two chloroethyl groups on the nitrogen atom of the benzimidazole ring. This structural modification significantly alters its chemical properties and potential biological activity, underscoring the importance of its accurate identification and quantification.

Synthesis of Bendamustine Impurity D: A Plausible and Controlled Approach

While specific, publicly available, step-by-step synthetic protocols for Bendamustine Impurity D are scarce, a scientifically sound and plausible route can be devised based on established benzimidazole chemistry and the synthesis of bendamustine itself. The following proposed synthesis is designed to provide a high degree of control and yield a product of sufficient purity for use as an analytical standard.

The synthetic strategy hinges on the selective mono-alkylation of a suitable precursor, followed by chlorination and hydrolysis.

Caption: Proposed Synthetic Pathway for Bendamustine Impurity D.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 4-(5-((2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate

-

Rationale: The initial step involves the protection of the hydroxyl group of 2-chloroethanol as a tetrahydropyranyl (THP) ether. This prevents unwanted side reactions during the subsequent alkylation. The amino group of the benzimidazole precursor is then selectively mono-alkylated.

-

Procedure:

-

To a solution of Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0°C.

-

Add a solution of 2-(2-chloroethoxy)tetrahydro-2H-pyran in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of Ethyl 4-(5-((2-chloroethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate

-

Rationale: This step involves the deprotection of the THP ether followed by chlorination of the resulting hydroxyl group.

-

Procedure:

-

Dissolve the product from Step 1 in methanol and add a catalytic amount of hydrochloric acid.

-

Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the intermediate alcohol.

-

Dissolve the dried alcohol in dichloromethane and cool to 0°C.

-

Add thionyl chloride (SOCl₂) dropwise and stir the reaction at 0°C for 1 hour, then at room temperature for 2-3 hours.

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chlorinated ester.

-

Step 3: Synthesis of 4-{5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid (Bendamustine Impurity D)

-

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid under acidic conditions.

-

Procedure:

-

Suspend the chlorinated ester from Step 2 in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux (approximately 90-100°C) for 4-6 hours.

-

Monitor the hydrolysis by TLC or HPLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product as its hydrochloride salt.

-

Filter the solid, wash with cold water and then with a small amount of cold acetone.

-

Dry the product under vacuum to obtain Bendamustine Impurity D hydrochloride.

-

Characterization of Bendamustine Impurity D: A Multi-Technique Approach

Unambiguous characterization of the synthesized impurity is essential to confirm its structure and purity. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of Bendamustine Impurity D and for its quantification in the drug substance.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Self-Validation: The specificity of the method should be demonstrated by the separation of Bendamustine Impurity D from the parent drug and other known impurities. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure the homogeneity of the impurity peak.

Sources

An In-depth Technical Guide to Bendamustine Impurity D

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed examination of Bendamustine Impurity D, a critical process-related impurity and potential degradant of the alkylating agent Bendamustine. Understanding the chemical properties, formation pathways, and analytical control of this impurity is paramount for ensuring the quality, safety, and efficacy of Bendamustine hydrochloride active pharmaceutical ingredient (API) and finished drug products. This document synthesizes current knowledge to offer field-proven insights and practical methodologies for its characterization and control.

Introduction to Bendamustine and its Impurities

Bendamustine is a bifunctional mechlorethamine derivative, possessing both alkylating and benzimidazole moieties, which contributes to its potent antineoplastic activity.[1] It is a cornerstone in the treatment of chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2] The inherent reactivity of the nitrogen mustard group makes Bendamustine susceptible to degradation, leading to the formation of various impurities.[2][3] Regulatory bodies mandate the identification and control of these impurities to ensure the safety and consistency of the drug product.[3] Among these, Bendamustine Impurity D is a specified impurity in pharmacopeial monographs.

Chemical Identity and Physicochemical Properties of Bendamustine Impurity D

Bendamustine Impurity D, also known as Bendamustine Related Compound D, is chemically identified as 4-{5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid hydrochloride.[4][5][6] It is structurally similar to Bendamustine but lacks one of the 2-chloroethyl groups on the amino moiety.

Table 1: Chemical and Physical Properties of Bendamustine Impurity D

| Property | Value | Source |

| Chemical Name | 4-{5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid hydrochloride | [4][6] |

| Synonyms | Deschloroethyl Bendamustine Hydrochloride, Bendamustine USP Related Compound D | [4][5] |

| CAS Number | 1797881-48-1 (HCl salt); 1219709-86-0 (base) | [5] |

| Molecular Formula | C₁₄H₁₈ClN₃O₂ · HCl | [5] |

| Molecular Weight | 332.23 g/mol (as HCl salt) | |

| Appearance | Pale Yellow Solid | [6] |

| Storage | 2-8°C |

Formation and Synthesis of Bendamustine Impurity D

Bendamustine Impurity D is primarily formed as a process-related impurity during the synthesis of Bendamustine. It can also arise from the degradation of the parent drug.

Plausible Formation Pathways

The formation of Impurity D is often associated with incomplete alkylation during the synthesis of Bendamustine. The synthetic route of Bendamustine typically involves the introduction of two 2-chloroethyl groups onto an amino precursor. If this reaction is incomplete, the mono-alkylated species, which is Impurity D, can be carried through the synthetic process.

Additionally, Bendamustine is known to undergo hydrolysis.[7] While the primary hydrolysis products are the monohydroxy and dihydroxy derivatives, degradation pathways can be complex. The loss of a chloroethyl group under certain conditions could also potentially lead to the formation of Impurity D.

Synthetic Approach for Reference Standard

The synthesis of a reference standard for Bendamustine Impurity D is crucial for analytical method development and validation. A general synthetic strategy involves the controlled mono-alkylation of the precursor, 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid, with a suitable chloroethylating agent. A patented method describes the preparation of "impurity DCE," which corresponds to Bendamustine Impurity D, by reacting [1-methyl-2-(4'-ethyl butyrate base)-5-amino]-1H-benzimidazole with ethylene oxide, followed by chlorination and hydrolysis.[8]

Analytical Characterization and Control

Accurate detection and quantification of Bendamustine Impurity D are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Chromatographic Method for Impurity Profiling

A robust, stability-indicating HPLC method is required to separate Bendamustine Impurity D from the parent drug and other related substances.

| Parameter | Condition |

| Column | Primesep 200, 4.6x150 mm, 5 µm, 100A (Reversed-phase cation-exchange) or Primesep D (Reversed-phase cation-exclusion) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |

| Gradient | Optimized for separation of all impurities |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 254 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Note: This is an illustrative method. Specific conditions must be validated for individual applications.[9][10]

Method Validation

The analytical method for Bendamustine Impurity D should be validated according to ICH guidelines to ensure it is fit for purpose.[11] Key validation parameters include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components.[11][12] This is demonstrated by the resolution of the Impurity D peak from Bendamustine and other known impurities.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Preparation of a Spiked Sample for Specificity Analysis

-

Prepare a stock solution of Bendamustine Hydrochloride: Accurately weigh and dissolve a known amount of Bendamustine HCl in a suitable diluent to achieve a target concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of Bendamustine Impurity D: Accurately weigh and dissolve a known amount of the certified reference standard of Bendamustine Impurity D in the same diluent to a known concentration.

-

Prepare the spiked sample: Add a known volume of the Bendamustine Impurity D stock solution to a known volume of the Bendamustine HCl stock solution. The final concentration of Impurity D should be at its specified limit (e.g., 0.15%).

-

Analyze the spiked sample: Inject the spiked sample into the HPLC system and record the chromatogram.

-

Evaluation: Confirm that the peak for Bendamustine Impurity D is well-resolved from the main Bendamustine peak and any other impurities present. The resolution factor should be greater than 1.5.

Diagram 1: Workflow for Analytical Method Validation

Caption: Workflow for HPLC method validation for Bendamustine Impurity D.

Regulatory Perspective and Control Strategy

Regulatory agencies such as the FDA and EMA have stringent requirements for the control of impurities in pharmaceutical products. The United States Pharmacopeia (USP) has a monograph for Bendamustine Hydrochloride that includes an acceptance criterion for Bendamustine Related Compound D.[10]

The acceptance criteria for this impurity have been subject to revision to align with FDA-approved specifications, highlighting the importance of ongoing dialogue between manufacturers and regulatory bodies.[10] A robust control strategy for Bendamustine Impurity D involves:

-

Understanding the formation pathways: To minimize its formation during synthesis.

-

Implementing a validated analytical method: For accurate monitoring.

-

Setting appropriate specifications: For raw materials, intermediates, and the final API.

Diagram 2: Control Strategy for Bendamustine Impurity D

Caption: A comprehensive control strategy for Bendamustine Impurity D.

Conclusion

Bendamustine Impurity D is a critical impurity that requires careful monitoring and control throughout the lifecycle of the Bendamustine drug product. A thorough understanding of its chemical properties, formation, and analytical determination is essential for ensuring product quality and patient safety. This guide provides a foundational framework for researchers and drug development professionals to develop and implement robust control strategies for this and other related impurities.

References

-

Synthesis of a potential bendamustine deschloro dimer impurity. (n.d.). ResearchGate. Retrieved from [Link]

-

HPLC Analysis of Bendamustine and Related Impurities. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Synthesis of a potential bendamustine deschloro dimer impurity. (2018). Semantic Scholar. Retrieved from [Link]

- Stable pharmaceutical compositions of bendamustine. (2023). Google Patents.

-

Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. (2016). Scholar Research Library. Retrieved from [Link]

-

Bendamustine USP Related Compound D. (n.d.). GLP Pharma Standards. Retrieved from [Link]

- Preparation method of impurity DCE in bendamustine hydrochloride. (n.d.). Google Patents.

-

Bendamustine Impurity D. (n.d.). ChemWhat. Retrieved from [Link]

-

Bendamustine-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Bendamustine. (n.d.). PubChem. Retrieved from [Link]

-

Bendamustine related compound D. (n.d.). Veeprho. Retrieved from [Link]

- Process for the preparation of bendamustine hydrochloride. (2014). Google Patents.

-

Determination and Characterization of Two Degradant Impurities in Bendamustine Hydrochloride Drug Product. (2017). Journal of Chromatographic Science. Retrieved from [Link]

-

Bendamustine Hydrochloride. (2019). USP-NF. Retrieved from [Link]

-

New analytical methods for the determination of Bendamustine hydrochloride: An anti-neoplastic drug. (n.d.). JOCPR. Retrieved from [Link]

-

Analytical Method Validation of Assay of Bendamustine in Bendamustine HCL for Injection. (2023). Human Journals. Retrieved from [Link]

- An improved process for the preparation of bendamustine hydrochloride. (2013). Google Patents.

Sources

- 1. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Bendamustine USP Related Compound D | 1797881-48-1 [chemicea.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. Bendamustine USP Related Compound D | CymitQuimica [cymitquimica.com]

- 7. US11844784B2 - Stable pharmaceutical compositions of bendamustine - Google Patents [patents.google.com]

- 8. CN103351347A - Preparation method of impurity DCE in bendamustine hydrochloride - Google Patents [patents.google.com]

- 9. HPLC Analysis of Bendamustine and Related Impurities | SIELC Technologies [sielc.com]

- 10. uspnf.com [uspnf.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Bendamustine Therapy

Bendamustine is a potent bifunctional chemotherapeutic agent, uniquely structured with a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain.[1][2] This structure confers both alkylating and potential antimetabolite properties, leading to DNA cross-linking and, ultimately, cell death in rapidly dividing cancer cells.[3][4] The clinical efficacy of Bendamustine in treating malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL) is well-established. However, the inherent reactivity of the nitrogen mustard moiety makes Bendamustine susceptible to degradation and the formation of related substances during synthesis and storage.[5][6]

Regulatory bodies worldwide, including the United States Pharmacopeia (USP), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. This is to ensure the safety, efficacy, and quality of the therapeutic agent. For Bendamustine, controlling these related substances is paramount, as even minor structural changes can alter pharmacological activity and toxicity profiles. This guide provides an in-depth technical overview of a critical impurity, Bendamustine Related Compound D, and the function of its corresponding USP Reference Standard in maintaining the quality of Bendamustine-based medicines.

Section 1: Unveiling Bendamustine Related Compound D

Bendamustine Related Compound D is a specified impurity of Bendamustine Hydrochloride. Its chemical identity is crucial for any scientist working on the formulation or quality control of the parent drug.

Chemical Structure and Nomenclature

Bendamustine Related Compound D is structurally distinct from the parent Bendamustine molecule by the absence of one of the two chloroethyl groups on the nitrogen atom of the mechlorethamine moiety. This key difference is reflected in its chemical name and synonyms.

-

Chemical Name: 4-{5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid hydrochloride[1][7]

-

Common Synonyms: Deschloroethyl Bendamustine Hydrochloride[7]

The structural relationship between Bendamustine and its Related Compound D is illustrated below.

Caption: Structural comparison of Bendamustine and Bendamustine Related Compound D.

This structural modification underscores the importance of precise synthetic control and stability testing, as the formation of Compound D represents a degradation or an incomplete synthesis pathway, potentially arising from the incomplete chlorination of the dihydroxy precursor during manufacturing.[6]

Physicochemical Properties

A comparative summary of the key physicochemical properties of Bendamustine Hydrochloride and its Related Compound D is essential for the development of analytical methods.

| Property | Bendamustine Hydrochloride | Bendamustine Related Compound D (HCl Salt) |

| Chemical Formula | C₁₆H₂₁Cl₂N₃O₂ ·HCl[8] | C₁₄H₁₈ClN₃O₂ ·HCl[9][10] |

| Molecular Weight | 394.72 g/mol [8] | 332.23 g/mol |

| CAS Number | 3543-75-7[8] | 1797881-48-1[10] |

| Appearance | White to off-white crystalline powder | Pale Yellow Solid[11] |

Section 2: The Role and Application of the USP Reference Standard

A USP Reference Standard is a highly characterized physical substance intended for use in specified analytical procedures. These standards are critical for ensuring the quality and consistency of pharmaceuticals by providing a benchmark against which production batches can be measured.

The Bendamustine Related Compound D USP Reference Standard is intended for use in quality tests and assays as specified in the USP compendia, particularly for the monographs of "Bendamustine Hydrochloride" and "Bendamustine Hydrochloride for Injection". Its primary application is in the "Organic Impurities" test, where it serves two main functions:

-

Peak Identification: In chromatographic analyses, the reference standard is used to unequivocally identify the peak corresponding to Bendamustine Related Compound D in a sample of the drug substance or product.

-

Quantification: It is used to accurately quantify the amount of Bendamustine Related Compound D present in the sample, ensuring it does not exceed the specified acceptance criteria.

The use of this official standard is a mandatory component of release testing for pharmaceutical manufacturers seeking to comply with regulatory requirements and ensure product safety.

Section 3: Analytical Methodology for Impurity Quantification

The United States Pharmacopeia provides a validated High-Performance Liquid Chromatography (HPLC) method for the determination of organic impurities in Bendamustine Hydrochloride. This method is designed to separate Bendamustine from its specified and unspecified related substances, including Compound D.

USP-Validated HPLC Protocol for Organic Impurities

The following protocol is a summary of the chromatographic system prescribed in the USP monograph for Bendamustine Hydrochloride.[8][12]

Step 1: Preparation of Solutions

-

Solution A: Prepare a 0.1% (v/v) solution of trifluoroacetic acid in water.

-

Solution B: Prepare a 0.1% (v/v) solution of trifluoroacetic acid in acetonitrile.

-

Diluent: A mixture of 1-Methyl-2-pyrrolidone and Solution A (1:1).

-

System Suitability Solution: Prepare a solution containing 4.2 mg/mL of USP Bendamustine Hydrochloride RS and approximately 0.02 mg/mL of USP Bendamustine Related Compound D RS (along with other specified impurities) in the Diluent.[12]

-

Sample Solution: Prepare a 4.2 mg/mL solution of the Bendamustine Hydrochloride sample to be tested in the Diluent.[8]

Step 2: Chromatographic Conditions

-

Mode: Liquid Chromatography (LC)

-

Detector: Ultraviolet (UV), 254 nm[8]

-

Column: 4.6-mm × 15-cm; 5-µm packing L60[8]

-

Temperatures:

-

Flow Rate: 1 mL/min[8]

-

Injection Volume: 2 µL[8]

-

Mobile Phase: A gradient program utilizing Solution A and Solution B.[8][12]

Step 3: System Suitability and Analysis

-

Inject the System Suitability Solution to verify the performance of the chromatographic system. Key parameters such as resolution between impurity peaks and the main Bendamustine peak must be met.[12]

-

Inject the Sample Solution and record the chromatogram.

-

Identify the peak for Bendamustine Related Compound D based on its retention time relative to the peak in the system suitability chromatogram.

-

Calculate the percentage of Bendamustine Related Compound D in the sample.

The workflow for this analytical procedure is visualized below.

Caption: Workflow for the HPLC analysis of Bendamustine Related Compound D.

Acceptance Criteria

The USP monograph for Bendamustine Hydrochloride specifies the maximum allowable limit for Bendamustine Related Compound D. It is crucial for quality control laboratories to adhere to these limits for product release.

| Impurity Name | Acceptance Criteria (Limit) |

| Bendamustine Related Compound D | Not More Than (NMT) 0.15%[8] |

Note: This limit was revised from NMT 0.10% to be consistent with FDA-approved specifications.[8] The limits are specified for the free base form of the related compound.[13][14]

Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Science

The Bendamustine Related Compound D USP Reference Standard is an indispensable tool for the pharmaceutical industry. It provides the analytical benchmark required to identify and control a key impurity of Bendamustine, thereby ensuring that the final drug product meets the highest standards of quality, safety, and efficacy. A thorough understanding of its chemical nature, coupled with the precise application of the USP-validated analytical methodology, forms the bedrock of a robust quality control strategy. This technical guide serves to equip researchers and drug development professionals with the foundational knowledge necessary to confidently navigate the complexities of impurity analysis for this critical anticancer agent.

References

-

Bendamustine Hydrochloride. (2019, February 22). USP-NF. Retrieved from [Link]

-

Bendamustine Hydrochloride. (n.d.). USP-NF Abstract. Retrieved from [Link]

-

Bendamustine Hydrochloride for Injection. (n.d.). USP-NF Abstract. Retrieved from [Link]

-

Bendamustine Hydrochloride for Injection. (2019, October 1). USP-NF. Retrieved from [Link]

-

Bendamustine Hydrochloride USP 2025. (n.d.). Trungtamthuoc.com. Retrieved from [Link]

-

Bendamustine USP Related Compound D (HCl salt). (n.d.). Alentris Research Pvt. Ltd. Retrieved from [Link]

-

Yuan, J., & Zhu, D. (2021). Synthesis of a potential bendamustine deschloro dimer impurity. Journal of Chemical Research, 45(5-6), 557-562. Retrieved from [Link]

- Process for the preparation of bendamustine hydrochloride. (2014). Google Patents.

-

Cheson, B. D., & Leber, B. (2013). Bendamustine: a review of pharmacology, clinical use and immunological effects. Leukemia & Lymphoma, 54(9), 1856-1865. Retrieved from [Link]

-

Bendamustine related compound D. (n.d.). Veeprho. Retrieved from [Link]

-

Bendamustine. (n.d.). PubChem. Retrieved from [Link]

-

Bendamustine USP Related Compound H. (n.d.). SynZeal. Retrieved from [Link]

-

Teodorescu, F., et al. (2019). Metabolism and mechanisms of action of bendamustine: Rationales for combination therapies. Critical Reviews in Oncology/Hematology, 133, 51-59. Retrieved from [Link]

-

Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre, 8(12), 183-192. Retrieved from [Link]

-

Owen, J. S., et al. (2010). Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy. The Oncologist, 15(10), 1098–1108. Retrieved from [Link]

-

Michalska, D., et al. (2021). Quantum Chemical Studies of Bendamustine and Melphalan in Water as Antiblood Cancer Agents. Molecules, 26(24), 7586. Retrieved from [Link]

- Process for the preparation of bendamustine hydrochloride. (2013). Google Patents.

-

Liu, Z., et al. (2012). Identification of the related substances in bendamustine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 66, 237-243. Retrieved from [Link]

-

Mohanraj, S., & Siddqui, M. A. (2024). Analytical Method Development of Related Substances by HPLC for Bendamustine Hydrochloride. International Journal of Research in Medical Sciences, 2(2), 1-23. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. HPLC Analysis of Bendamustine and Related Impurities | SIELC Technologies [sielc.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US20140121383A1 - Process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 7. Bendamustine USP Related Compound D | 1797881-48-1 [chemicea.com]

- 8. uspnf.com [uspnf.com]

- 9. alentris.org [alentris.org]

- 10. Bendamustine USP Related Compound H | 1228551-91-4 | SynZeal [synzeal.com]

- 11. Bendamustine USP Related Compound D | CymitQuimica [cymitquimica.com]

- 12. trungtamthuoc.com [trungtamthuoc.com]

- 13. Bendamustine Hydrochloride [doi.usp.org]

- 14. Bendamustine Hydrochloride for Injection [doi.usp.org]

Bendamustine Impurity D certificate of analysis

An In-Depth Technical Guide to the Certificate of Analysis for Bendamustine Impurity D (USP Related Compound D)

Introduction

Bendamustine is a potent bifunctional alkylating agent, uniquely combining a nitrogen mustard moiety with a benzimidazole ring, which is instrumental in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[1][2] As with any active pharmaceutical ingredient (API), the purity profile of Bendamustine is a critical quality attribute that directly impacts its safety and efficacy. The control of impurities—substances that are not the API itself—is a mandate enforced by global regulatory bodies.[3] These impurities can originate from the manufacturing process, degradation of the API during storage, or unintended side reactions.[1]

This guide provides a detailed technical examination of the Certificate of Analysis (CoA) for a key related substance: Bendamustine Impurity D , also known as Bendamustine USP Related Compound D .[4][5] As a Senior Application Scientist, this document is structured to provide not just the "what" but the "why"—delving into the analytical methodologies, the rationale behind specification setting, and the interpretation of data for researchers, quality control analysts, and drug development professionals. Our focus is to create a self-validating framework for understanding and verifying the quality of this specific impurity reference standard, grounded in established scientific principles and regulatory standards.[6]

Part 1: Characterization of Bendamustine Impurity D

A thorough understanding of an impurity's identity and origin is the foundation of any robust quality control strategy. Bendamustine Impurity D is a primary degradation product of the Bendamustine molecule.

Chemical Identity and Properties

Bendamustine USP Related Compound D is the designated process impurity and degradant of Bendamustine. Its formation involves the hydrolysis of one of the two chloroethyl side chains of the nitrogen mustard group, a common degradation pathway for such compounds.[1]

| Parameter | Information | Source(s) |

| Official Name | Bendamustine USP Related Compound D | [4] |

| Chemical Name | 4-{5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | [4] |

| CAS Number | 1219709-86-0 (Freebase) | [5] |

| Molecular Formula | C₁₄H₁₈ClN₃O₂ | [4] |

| Molecular Weight | 295.8 g/mol | [4] |

| Appearance | Off-White to Light Brown Solid (Typical) | General knowledge |

Mechanism of Formation: Hydrolytic Degradation

The nitrogen mustard functional group in Bendamustine is highly electrophilic, making it susceptible to nucleophilic attack by water. This hydrolysis reaction replaces one of the reactive chloroethyl groups with a hydroxyethyl group, which can further react. The primary hydrolysis product relevant here, however, is the replacement of a chloroethyl group with a hydrogen, forming the mono-chloroethyl amine derivative, Impurity D. This degradation underscores the need for controlled storage conditions and a stability-indicating analytical method to monitor the purity of Bendamustine API and its formulations.

Caption: Formation of Impurity D via hydrolysis of Bendamustine.

Part 2: The Certificate of Analysis (CoA) - A Detailed Walkthrough

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. It is a critical component of Good Manufacturing Practice (GMP) and ensures transparency and quality throughout the supply chain.[7][8] Below is an illustrative CoA for a reference standard of Bendamustine Impurity D, followed by an in-depth explanation of each section.

Sample Certificate of Analysis: Bendamustine Impurity D

| Product Information | |

| Product Name | Bendamustine Impurity D |

| Synonym | Bendamustine USP Related Compound D |

| Catalog Number | SA54404 |

| Lot Number | BIMP-D-20251201 |

| CAS Number | 1219709-86-0 |

| Date of Manufacture | Dec-2025 |

| Retest Date | Dec-2027 |

| Storage Conditions | Store at 2-8°C, protect from light |

| Analytical Test | Method | Acceptance Criteria | Result |

| Appearance | Visual Inspection | Off-White to Light Brown Solid | Conforms |

| Identification A: ¹H NMR | In-house / USP <761> | Structure conforms to reference spectrum | Conforms |

| Identification B: Mass Spec | In-house / ESI-MS | [M+H]⁺ = 296.1 ± 0.5 amu | 296.1 |

| Purity (by HPLC) | In-house / Validated HPLC | Not Less Than 98.0% | 99.2% |

| Water Content (Karl Fischer) | USP <921> | Not More Than 1.0% | 0.3% |

| Residual Solvents | USP <467> | Meets USP Requirements | Conforms |

| Assay (as is) | In-house / Mass Balance | 95.0% - 105.0% | 98.9% |

Deconstruction of the CoA

-

Product Information : This section provides unequivocal identification of the material, including its name, unique lot number for traceability, and recommended storage conditions to maintain its integrity.[9]

-

Appearance : A straightforward but crucial qualitative test. Any deviation from the expected physical appearance could indicate contamination, degradation, or an incorrect substance.

-

Identification (A & B) : This is the cornerstone of the CoA, confirming the material's chemical structure.

-

¹H NMR Spectroscopy : Provides a detailed fingerprint of the molecule's structure by mapping its hydrogen atoms. The resulting spectrum is compared against a fully characterized reference standard to confirm identity.

-

Mass Spectrometry (MS) : This technique measures the mass-to-charge ratio of the molecule, confirming its molecular weight. The "[M+H]⁺" value represents the protonated molecule, which is a common observation in Electrospray Ionization (ESI-MS).[10]

-

-

Purity (by HPLC) : High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry.[11] The value (e.g., 99.2%) is typically determined by area percent, where the peak area of the main component is compared to the total area of all detected peaks. A "stability-indicating" method is used, which is validated to separate the main compound from all known impurities and degradants.[12]

-

Water Content : Water can promote hydrolytic degradation and affect the true potency of the standard. The Karl Fischer titration method is the gold standard for accurately quantifying water content.

-

Residual Solvents : These are organic volatile chemicals used in the synthesis of the substance. Their levels are strictly controlled as they can have toxic effects. The analysis is typically performed by Gas Chromatography (GC) according to pharmacopeial methods like USP <467>.

-

Assay (as is) : While purity measures the percentage of the main component relative to other impurities, the assay provides the absolute content or potency of the substance in its "as is" state (i.e., including water and other non-volatile impurities). It is often calculated using a mass balance approach: Assay = (100% - % Water - % Residual Solvents) * (Purity / 100).

Part 3: Key Analytical Methodologies in Detail

The reliability of a CoA is entirely dependent on the robustness and validation of the analytical methods used.[13] Here, we detail the protocol for the most critical purity test.

Protocol: Purity Determination by Stability-Indicating HPLC

This method is designed to accurately quantify Bendamustine Impurity D while separating it from the parent Bendamustine API and other related substances.

1. Causality and Method Choice: A reversed-phase HPLC (RP-HPLC) method is chosen for its superior ability to separate compounds of varying polarity. Bendamustine and its impurities are ionizable compounds with significant hydrophobicity, making them ideal candidates for this technique.[11] The use of a gradient elution (where the mobile phase composition changes over time) is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable run time. UV detection is employed because the benzimidazole chromophore present in Bendamustine and its impurities absorbs UV light strongly, allowing for sensitive detection.[12]

2. Experimental Protocol:

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector (e.g., Agilent 1260, Waters Alliance).

-

Analytical balance.

-

Volumetric flasks, pipettes, and vials.

-

-

Chromatographic Conditions:

-

Column: Primesep 200, 4.6 x 150 mm, 5 µm, or equivalent L1 column.[11]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 70% B

-

25-30 min: 70% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm.[11]

-

Injection Volume: 10 µL.

-

-

Solution Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Standard Solution (0.05 mg/mL): Accurately weigh ~5 mg of Bendamustine Impurity D Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. (Note: A higher concentration is used for the test sample to ensure detection of low-level impurities).

-

-

System Suitability Testing (SST):

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Make five replicate injections of the Standard Solution.

-

Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%. The tailing factor for the Impurity D peak should be ≤ 2.0.

-

-

Procedure & Calculation:

-

Inject the Sample Solution in duplicate.

-

Identify the peaks based on their retention times relative to the standard.

-

Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) * 100

-

Caption: Workflow for HPLC purity determination of Bendamustine Impurity D.

Part 4: Regulatory Context and Data Interpretation

The specifications listed on a CoA are not arbitrary. They are defined by a combination of process capability, stability data, and, most importantly, regulatory guidelines. The International Council for Harmonisation (ICH) provides the definitive guidance on impurities in new drug substances.[14]

ICH Q3A(R2) Guideline: A Framework for Control

The ICH Q3A(R2) guideline establishes thresholds for impurities that trigger specific regulatory requirements.[14]

| Threshold | Maximum Daily Dose ≤ 2 g/day | Purpose |

| Reporting Threshold | 0.05% | Any impurity at or above this level must be reported in regulatory filings. |

| Identification Threshold | 0.10% or 1.0 mg TDI (whichever is lower) | Any impurity at or above this level must be structurally identified. |

| Qualification Threshold | 0.15% or 1.0 mg TDI (whichever is lower) | Impurities above this level must be "qualified," meaning data must be gathered to establish their biological safety. |

TDI = Total Daily Intake

For a reference standard like Bendamustine Impurity D, the purity must be high enough to serve as an accurate tool for quantifying itself in the API. Therefore, its acceptance criteria (e.g., ≥98.0%) are set much higher than the regulatory thresholds for impurities in a final drug product.

Interpreting the CoA for Practical Use

-

For the Researcher: A high-purity, well-characterized impurity standard is essential for toxicological studies, forced degradation experiments, and as a reference marker during analytical method development. The CoA provides confidence that you are working with the correct, structurally confirmed molecule.

-

For the QC Analyst: The CoA validates the reference standard used for routine batch release testing. The assay value is critical for preparing standard solutions of a known concentration to accurately quantify Impurity D in batches of Bendamustine API.

-

For the Drug Development Professional: A comprehensive CoA for a key impurity is a required component of regulatory submissions (e.g., an ANDA or NDA). It demonstrates control over the manufacturing process and ensures that all related substances are monitored and kept within safe limits.[4]

Conclusion

The Certificate of Analysis for Bendamustine Impurity D is more than a simple declaration of quality; it is a synthesis of rigorous analytical science, adherence to global regulatory standards, and a commitment to patient safety. This guide has deconstructed the components of a typical CoA, detailed the underlying scientific principles of the key analytical methods, and placed the specifications within the context of international regulatory expectations. For professionals in the pharmaceutical sciences, the ability to critically read, understand, and trust a CoA is a fundamental skill that underpins the entire drug development and manufacturing lifecycle, ensuring that medicines are both safe and effective.

References

-

Journal of Chemical Research. (2021). Synthesis of a potential bendamustine deschloro dimer impurity. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Bendamustine and Related Impurities. Available at: [Link]

-

Journal of Chromatographic Science. (2015). Determination and Characterization of Two Degradant Impurities in Bendamustine Hydrochloride Drug Product. Available at: [Link]

-

Der Pharmacia Lettre. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of a potential bendamustine deschloro dimer impurity. Available at: [Link]

-

Pharmaffiliates. (n.d.). Bendamustine-Impurities. Available at: [Link]

-

LCGC International. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Available at: [Link]

-

National Institutes of Health (NIH). (2016). Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring. Available at: [Link]

-

Dedecke GmbH. (n.d.). Certificate of Analysis (CoA). Available at: [Link]

-

Pharmaceutical Technology. (2018). Certificates of Analysis: Don’t Trust, Verify. Available at: [Link]

-

Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Available at: [Link]

-

SynZeal. (n.d.). Bendamustine USP Related Compound H. Available at: [Link]

- Google Patents. (n.d.). US20140121383A1 - Process for the preparation of bendamustine hydrochloride.

-

International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. US20140121383A1 - Process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Bendamustine USP Related Compound H | 1228551-91-4 | SynZeal [synzeal.com]

- 6. pharmtech.com [pharmtech.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Certificate of Analysis (CoA) [dedecke-gmbh.de]

- 9. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Analysis of Bendamustine and Related Impurities | SIELC Technologies [sielc.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

Bendamustine Impurity D: A Comprehensive Physicochemical and Analytical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Bendamustine Therapy

Bendamustine, a potent bifunctional mechlorethamine derivative, is a cornerstone in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[1][2] Its therapeutic efficacy stems from its ability to act as an alkylating agent, inducing intra- and inter-strand cross-links in DNA, ultimately leading to cancer cell death.[1] However, the synthesis and storage of Bendamustine can lead to the formation of impurities, which may impact the drug's safety and efficacy.[3] Rigorous control and monitoring of these impurities are paramount to ensure the quality, safety, and potency of the final drug product.[3]

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for a key impurity, Bendamustine Impurity D, also referred to as Bendamustine Related Compound D. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the characterization and quality control of Bendamustine.

Physicochemical Characterization of Bendamustine Impurity D

Bendamustine Impurity D is identified as 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid.[4][5] It is a known degradation product of Bendamustine. The hydrochloride salt of this impurity is also a common reference standard.[4][6][7]

Core Physicochemical Properties

A summary of the key physicochemical properties of Bendamustine Impurity D is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on predicted values and should be confirmed with experimental analysis. Comprehensive characterization data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are typically provided with the purchase of a certified reference standard.[3]

| Property | Value | Source |

| Chemical Name | 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid | [4][5] |

| Synonyms | Bendamustine Related Compound D, Bendamustine Deschloroethyl Acid Impurity, Bendamustine HCl N-alkylated Impurity | [5] |

| Molecular Formula | C₁₄H₁₈ClN₃O₂ | [5][7] |

| Molecular Weight | 295.76 g/mol (free base) | [5] |

| Molecular Weight (HCl salt) | 332.23 g/mol | [7] |

| CAS Number | 1219709-86-0 (free base); 1797881-48-1 (HCl salt) | [5][7] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Slightly soluble in Methanol and Water (predicted) | |

| Boiling Point | 611.0 ± 55.0 °C (Predicted) | |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | |

| pKa | 4.48 ± 0.10 (Predicted) |

Note: Predicted values should be experimentally verified for definitive characterization.

Analytical Methodologies for the Identification and Quantification of Bendamustine Impurity D

The accurate detection and quantification of Bendamustine Impurity D are crucial for ensuring the quality of Bendamustine drug substance and product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[8][9]

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to separate Bendamustine Impurity D from the active pharmaceutical ingredient (API) and other potential degradation products. Such a method is critical for monitoring the stability of Bendamustine under various stress conditions as mandated by ICH guidelines.[10][11]

The primary objective is to achieve adequate resolution between Bendamustine, Impurity D, and other related substances. Forced degradation studies are performed to ensure the method's specificity.[10] These studies typically involve exposing the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[10]

While specific method parameters may vary, a typical reversed-phase HPLC method for the analysis of Bendamustine and its impurities would involve:

-

Column: A C18 column is commonly used.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed.[2][9]

-

Detection: UV detection at a wavelength of approximately 230-254 nm is suitable for monitoring Bendamustine and its impurities.[9]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[9]

-

Column Temperature: The column is usually maintained at a constant temperature, for instance, 25°C, to ensure reproducibility.

-

Preparation of Stock Solutions: Prepare stock solutions of Bendamustine hydrochloride and Bendamustine Impurity D reference standard in a suitable diluent.

-

Acid Degradation: Treat the Bendamustine solution with an acid (e.g., 0.1 N HCl) and heat for a specified period. Neutralize the solution before injection.

-

Alkali Degradation: Treat the Bendamustine solution with a base (e.g., 0.1 N NaOH) and heat. Neutralize the solution before injection.

-

Oxidative Degradation: Treat the Bendamustine solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined duration. Dissolve the stressed sample in the diluent.

-

Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) for a specified time.

-

Analysis: Analyze the stressed samples using the developed HPLC method alongside the unstressed drug substance and the Impurity D reference standard.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the Bendamustine peak in the stressed samples to ensure no co-eluting impurities.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Spectroscopic Characterization

Definitive structural elucidation of Bendamustine Impurity D relies on a combination of spectroscopic techniques. As previously mentioned, detailed spectral data is typically available with the purchase of a certified reference standard.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides information on the number of different types of protons and their chemical environments. The spectrum of Bendamustine Impurity D would show characteristic signals for the aromatic protons of the benzimidazole ring system, the methylene protons of the butanoic acid chain and the chloroethyl group, and the methyl protons.

-

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. This is a crucial technique for confirming the carbon skeleton of the impurity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the impurity and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[12] The mass spectrum of Bendamustine Impurity D would show a molecular ion peak corresponding to its molecular weight.

Logical Relationship of Analytical Techniques for Impurity Identification

Caption: Interrelation of analytical techniques for impurity identification and confirmation.

Stability and Degradation Pathways

Bendamustine is known to be susceptible to hydrolysis.[3] Bendamustine Impurity D is a product of this degradation, specifically through the hydrolysis of one of the 2-chloroethyl side chains of the nitrogen mustard group. Understanding the conditions that promote the formation of this impurity is crucial for developing appropriate storage and handling procedures for Bendamustine-containing products.

Forced degradation studies, as described in the analytical section, are instrumental in elucidating the degradation pathways of Bendamustine and identifying the conditions under which Impurity D is formed.[10] The results of these studies inform the development of stable formulations and the establishment of appropriate shelf-life specifications.

Conclusion

A thorough understanding of the physicochemical properties of Bendamustine Impurity D is essential for the development and quality control of Bendamustine drug products. This guide has provided a consolidated overview of its key characteristics, analytical methodologies for its identification and quantification, and its formation as a degradation product. The use of validated, stability-indicating analytical methods, in conjunction with certified reference standards, is imperative for ensuring the safety and efficacy of Bendamustine therapy. Continuous monitoring and control of this and other impurities are fundamental to maintaining the high-quality standards required for pharmaceutical products.

References

-

Bendamustine related compound D | CAS 1797881-48-1 - Veeprho. (n.d.). Retrieved January 21, 2026, from [Link]

-

Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

- Yuan, M., & Zhu, H. (2020). Synthesis of a potential bendamustine deschloro dimer impurity. Journal of Chemical Research, 44(9-10), 558-562.

- Pandita, S., & Prakash, A. P. (2023). Analytical Method Validation of Assay of Bendamustine in Bendamustine HCL for Injection. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 30-48.

- Liu, Z., Ye, X., Fan, G., & Huang, J. (2012). Identification of the related substances in bendamustine hydrochloride.

-

HPLC Analysis of Bendamustine and Related Impurities - SIELC Technologies. (n.d.). Retrieved January 21, 2026, from [Link]

-

Development of analytical procedure for the determination of Bendamustine Hydrochloride in Pharmaceutical Formulations - IOSR Journal. (2021). Retrieved January 21, 2026, from [Link]

-

Bendamustine USP Related Compound D | CAS No- 1219709-86-0 (base); 1797881-48-1 (HCl) - GLP Pharma Standards. (n.d.). Retrieved January 21, 2026, from [Link]

-

A Validated RP-HPLC Method for the Estimation of Related Substances for Bendamustine HCl for Injection - Ijarse. (n.d.). Retrieved January 21, 2026, from [Link]

-

Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. (n.d.). Retrieved January 21, 2026, from [Link]

-

Bendamustine-Impurities | Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]

- Kasa, S., Reddy, M. R. S., Kadaboina, R. S., & Mulukutla, S. (2013). Stability-Indicating LC Method for the Estimation of Bendamustine Hydrochloride and its Related Impurities.

Sources

- 1. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. veeprho.com [veeprho.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. store.usp.org [store.usp.org]

- 7. Bendamustine USP Related Compound D | 1797881-48-1 [chemicea.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Analysis of Bendamustine and Related Impurities | SIELC Technologies [sielc.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Unseen Variable: A Technical Guide to the Discovery and History of Bendamustine Impurity D

Abstract

Bendamustine, a potent bifunctional alkylating agent, has been a cornerstone in the treatment of various hematological malignancies for decades.[1][2] However, like any chemically synthesized active pharmaceutical ingredient (API), its purity profile is of paramount importance to ensure safety and efficacy. This in-depth technical guide delves into the discovery and history of a specific and significant related substance: Bendamustine Impurity D. We will explore the likely origins of its discovery through forced degradation studies, the analytical methodologies pivotal to its characterization, and its relevance within the broader context of pharmaceutical quality control and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of impurity profiling in the context of a complex API.

Introduction: The Imperative of Purity in Bendamustine

Bendamustine hydrochloride, chemically known as 4-{5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid, is a nitrogen mustard derivative with a unique purine-like benzimidazole ring.[2][3] This structure, while conferring its therapeutic efficacy, also renders the molecule susceptible to degradation.[4] The presence of impurities in a drug substance can arise from various sources, including the synthetic route, degradation of the API during manufacturing and storage, or interaction with excipients.[5][6] These impurities can potentially impact the drug's safety, efficacy, and stability.[5]

Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances and products.[5][7][8][9][10] These guidelines necessitate the identification, characterization, and toxicological qualification of impurities that exceed specific thresholds.

The Genesis of Discovery: Forced Degradation Studies